
4-(4-Iodophenyl)but-3-en-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Iodophenyl)but-3-en-2-ol is an organic compound with the molecular formula C10H11IO It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a butenol chain
Méthodes De Préparation
The synthesis of 4-(4-Iodophenyl)but-3-en-2-ol can be achieved through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form an alkene. In this case, the reaction between 4-iodobenzaldehyde and a suitable ylide can yield the desired product. Another method involves the reduction of 4-(4-iodophenyl)but-3-en-2-one using reducing agents such as sodium borohydride (NaBH4) in the presence of cerium chloride (CeCl3) in methanol .
Analyse Des Réactions Chimiques
4-(4-Iodophenyl)but-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-(4-iodophenyl)but-3-en-2-one using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the compound can yield 4-(4-iodophenyl)butan-2-ol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The iodine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium azide (NaN3) can replace the iodine with an azide group.
Applications De Recherche Scientifique
4-(4-Iodophenyl)but-3-en-2-ol has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving iodine-containing compounds.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(4-Iodophenyl)but-3-en-2-ol involves its interaction with molecular targets and pathways. The presence of the iodine atom allows the compound to participate in halogen bonding, which can influence its binding affinity and specificity towards certain biological targets. Additionally, the butenol chain can undergo various chemical transformations, enabling the compound to modulate different biochemical pathways.
Comparaison Avec Des Composés Similaires
4-(4-Iodophenyl)but-3-en-2-ol can be compared with other similar compounds, such as:
4-(4-Bromophenyl)but-3-en-2-ol: Similar in structure but with a bromine atom instead of iodine. It exhibits different reactivity and properties due to the difference in halogen size and electronegativity.
4-(4-Chlorophenyl)but-3-en-2-ol: Contains a chlorine atom, leading to variations in chemical behavior and applications.
4-(4-Fluorophenyl)but-3-en-2-ol: The presence of a fluorine atom imparts unique properties, such as increased stability and resistance to metabolic degradation.
Propriétés
Numéro CAS |
918540-66-6 |
|---|---|
Formule moléculaire |
C10H11IO |
Poids moléculaire |
274.10 g/mol |
Nom IUPAC |
4-(4-iodophenyl)but-3-en-2-ol |
InChI |
InChI=1S/C10H11IO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h2-8,12H,1H3 |
Clé InChI |
KDMBLVFJUYSZRS-UHFFFAOYSA-N |
SMILES canonique |
CC(C=CC1=CC=C(C=C1)I)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



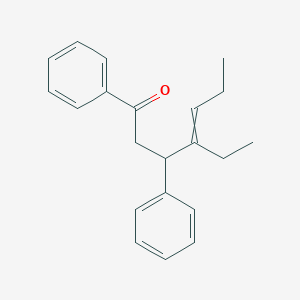
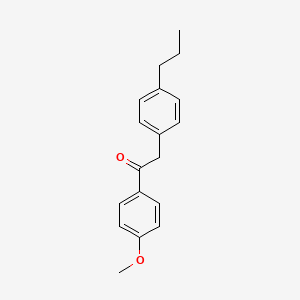
![1-{[4-(Diethoxymethyl)phenyl]methyl}-4-methylpiperazine](/img/structure/B12607482.png)
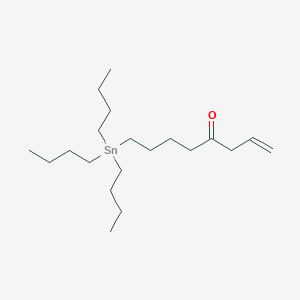


![2-[2-(Methanesulfonyl)ethenyl]benzonitrile](/img/structure/B12607491.png)


![4-Chloro-6-{[(4-methoxyphenyl)methyl]amino}pyrimidine-5-carbonitrile](/img/structure/B12607514.png)
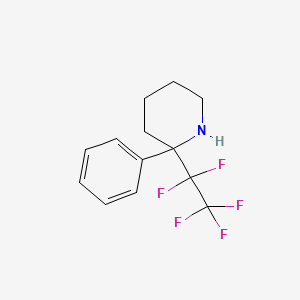
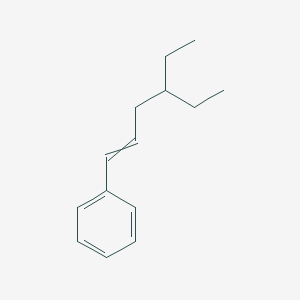
![3-[(1-Phenylethyl)sulfanyl]-5-[(pyridin-3-yl)amino]-1,2-thiazole-4-carboxamide](/img/structure/B12607538.png)
